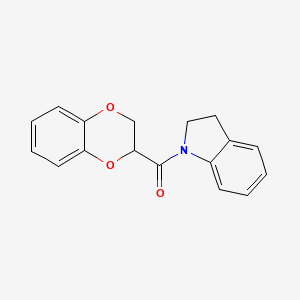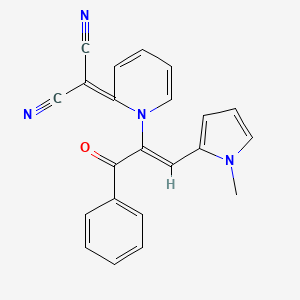![molecular formula C14H13N3O5 B7806312 4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid](/img/structure/B7806312.png)
4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of interest in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions.
Reaction Conditions: These reactions often require controlled temperatures, pressures, and the presence of catalysts to ensure the desired product is obtained.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous processing methods to achieve high yields and purity.
Análisis De Reacciones Químicas
4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: this compound is utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism by which 4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound binds to particular proteins or enzymes, altering their activity and leading to changes in cellular functions.
Pathways Involved: These interactions can affect various signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include CID 6012640, CID 6012641, and CID 6012642.
Uniqueness: What sets this compound apart is its specific biological activity and the particular pathways it influences, making it a valuable tool in research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-16-11(18)10(12(19)17(2)14(16)22)7-15-9-5-3-8(4-6-9)13(20)21/h3-7,15H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQUYHZMUPVHOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC2=CC=C(C=C2)C(=O)O)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CNC2=CC=C(C=C2)C(=O)O)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate](/img/structure/B7806236.png)




![1-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}amino)propan-2-ol](/img/structure/B7806266.png)



![2-[(7-methoxycarbonyl-4-oxo-1H-quinazolin-2-yl)methyl]benzoic acid](/img/structure/B7806314.png)
![N-[[2-oxo-2-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]acetyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B7806318.png)

